Hsd17B13-IN-42 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase type 13, which is implicated in various liver diseases, including non-alcoholic fatty liver disease and hepatocellular carcinoma. This compound has garnered attention due to its potential therapeutic effects in modulating lipid metabolism and influencing the progression of liver-related conditions.
The compound Hsd17B13-IN-42 is derived from research focused on the inhibition of the 17-beta-hydroxysteroid dehydrogenase type 13 enzyme. This enzyme plays a crucial role in steroid metabolism and has been associated with lipid droplet accumulation in hepatocytes, suggesting its involvement in metabolic disorders. Research articles and patents have detailed its synthesis and biological implications, highlighting the significance of this compound in clinical applications.
Hsd17B13-IN-42 falls under the category of small molecule inhibitors specifically designed to target enzymes involved in steroid metabolism. Its classification as an inhibitor of 17-beta-hydroxysteroid dehydrogenase type 13 positions it as a potential therapeutic agent for metabolic liver diseases.
The synthesis of Hsd17B13-IN-42 involves several chemical reactions that typically include:
The synthetic pathway often employs techniques such as:
The molecular structure of Hsd17B13-IN-42 can be characterized by its specific arrangement of atoms and functional groups that confer its inhibitory properties. The structure typically includes:
Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the three-dimensional conformation of Hsd17B13-IN-42, which is crucial for understanding its mechanism of action.
Hsd17B13-IN-42 undergoes specific chemical reactions that are essential for its activity:
Kinetic studies are often performed to determine the binding affinity (Kd) and inhibition constants (Ki) of Hsd17B13-IN-42 against its target enzyme. These parameters are vital for evaluating the compound's potential therapeutic index.
The mechanism by which Hsd17B13-IN-42 exerts its effects involves:
Experimental data from cell-based assays demonstrate that treatment with Hsd17B13-IN-42 leads to decreased levels of triglycerides and other lipids in hepatocyte cultures, supporting its role as an effective inhibitor.
Key chemical properties include:
Relevant analyses often include spectroscopic methods (e.g., UV-visible spectroscopy) to characterize these properties quantitatively.
Hsd17B13-IN-42 holds promise in various scientific applications:
CAS No.:
CAS No.:
CAS No.: 59384-04-2